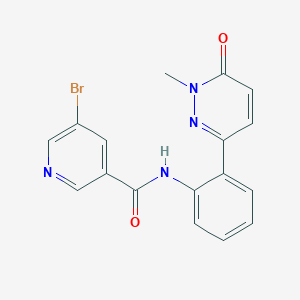

5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O2/c1-22-16(23)7-6-15(21-22)13-4-2-3-5-14(13)20-17(24)11-8-12(18)10-19-9-11/h2-10H,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLCIXDPDPQBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Coupling with Nicotinamide: The final step involves coupling the brominated pyridazinone derivative with nicotinamide. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling steps using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide may be studied for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

Medically, this compound could be investigated for its potential anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nicotinamide moiety may play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structurally related compounds and their similarity metrics based on :

| Compound Name | CAS Number | Structural Similarity | Key Differences |

|---|---|---|---|

| 5-Bromo-N,N-diethylnicotinamide | 153435-68-8 | 0.97 | Diethylamide substitution instead of aryl-pyridazinyl group |

| (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | 342013-83-6 | 0.92 | Piperazine ketone replaces nicotinamide-phenyl-pyridazinyl scaffold |

| (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | 303031-43-8 | 0.92 | Methylpiperazine ketone instead of the pyridazinyl-phenyl linker |

| Unspecified brominated pyridinyl-hydantoin derivative | 74348-08-6 | N/A | Hydantoin ring system replaces pyridazine and nicotinamide motifs |

Key Observations :

Substituent Impact : The highest similarity (0.97) is observed with 5-bromo-N,N-diethylnicotinamide , indicating that the bromopyridine-nicotinamide core is critical for structural alignment. However, the absence of the pyridazinyl-phenyl group in this analog likely reduces its biological target specificity compared to the parent compound .

Heterocyclic Variations : Compounds with piperazine or methylpiperazine ketones (CAS 342013-83-6, 303031-43-8) exhibit lower similarity (0.92), underscoring the importance of the pyridazine ring in the original compound’s geometry and electronic properties .

Functional Group Replacements : The hydantoin derivative (CAS 74348-08-6) diverges significantly, emphasizing that pyridazine and nicotinamide moieties are essential for activity in the parent molecule’s putative applications.

Structural and Computational Analysis

While direct experimental data for the target compound are unavailable, crystallographic tools such as SHELXL (for refinement) and WinGX/ORTEP (for visualization) could elucidate its 3D conformation. For example:

- Pyridazine Ring: The 1-methyl-6-oxo substitution may induce planarity, analogous to bioactive pyridazinones in kinase inhibitors.

- Bromine Effects : The 5-bromo group on the pyridine ring could enhance hydrophobic interactions in binding pockets, a feature shared with 5-bromo-N,N-diethylnicotinamide .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide?

Methodological Answer:

Optimization requires a multi-step approach:

- Step 1: Precursor Selection

Use 5-bromonicotinic acid derivatives (e.g., 5-bromonicotinonitrile) as starting materials to ensure regioselectivity in coupling reactions . - Step 2: Reaction Conditions

Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Control temperature (80–100°C) and pH (neutral to mildly basic) to avoid side reactions . - Step 3: Purification

Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.